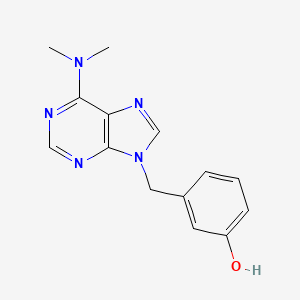

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

115204-52-9 |

|---|---|

Molekularformel |

C14H15N5O |

Molekulargewicht |

269.30 g/mol |

IUPAC-Name |

3-[[6-(dimethylamino)purin-9-yl]methyl]phenol |

InChI |

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3 |

InChI-Schlüssel |

PFYTWQFOUDHUPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 3-(9H-Purin-9-ylmethyl)-phenol, 6-(Dimethylamino)- umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von Phenol mit Formaldehyd und Dimethylamin unter kontrollierten Bedingungen zur Bildung der Mannich-Base. Dieses Zwischenprodukt wird dann mit einem Purinderivat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft ein Vakuum, um das während der Reaktion entstehende Wasser zu entfernen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation zum Einsatz kommen.

Analyse Chemischer Reaktionen

Mannich Reaction

-

Mechanism : The reaction involves the condensation of phenol, formaldehyde, and dimethylamine to form a β-aminoketone intermediate.

-

Conditions : Requires a vacuum to remove water as a byproduct, ensuring reaction efficiency.

-

Role : Establishes the 3-methyl group on the phenolic ring, which is critical for subsequent purine coupling.

Purine Coupling

-

Reagents : Purine derivatives (e.g., 6-(dimethylamino)purine) with reactive sites (e.g., carboxylic acid groups).

-

Conditions : Often involves coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)methanaminium hexafluorophosphate) for amide bond formation .

-

Outcome : Forms a stable bond between the purine moiety and the phenolic scaffold.

Chemical Reactivity and Transformations

The compound exhibits diverse reactivity due to its dual phenolic and purine functionalities:

Oxidation

-

Reaction : The phenolic hydroxyl group undergoes oxidation to form quinone derivatives .

-

Conditions : Acidic or basic environments.

-

Significance : Quinone intermediates are bioactive, with potential applications in redox biology.

Substitution Reactions

-

Mechanism : Electrophilic substitution at the phenolic ring.

-

Examples :

-

Nitration : Introduction of nitro groups.

-

Halogenation : Incorporation of halogens (e.g., Cl, Br).

-

-

Impact : Modifies the compound’s electronic properties and solubility.

Hydrogen Bonding and Biochemical Interactions

-

Phenolic Hydroxyl : Forms hydrogen bonds with enzymes and proteins, influencing biological activity.

-

Purine Moiety : Interacts with nucleic acids (e.g., DNA/RNA), potentially inhibiting replication or transcription.

Industrial Production Considerations

-

Optimization : Continuous flow reactors improve reaction control and scalability.

-

Purification : Techniques like chromatography and crystallization ensure high purity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of this compound is in the field of oncology. Research indicates that derivatives of purine compounds exhibit anticancer properties. For instance, studies have shown that compounds with a similar structure can enhance the therapeutic efficacy of existing anticancer agents like bisantrene by modifying their pharmacokinetic profiles and reducing side effects .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and proliferation. The dimethylamino group attached to the purine structure may enhance binding affinity to kinase targets, making it a candidate for further investigation in drug development .

Biochemical Applications

Enzyme Inhibition

Phenol derivatives have been studied for their ability to inhibit enzymes such as acyl-CoA: cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. In vitro studies have demonstrated that modifications to the phenolic structure can significantly enhance inhibitory activity against ACAT, suggesting potential applications in managing hypercholesterolemia .

Immune Modulation

Recent research has explored the use of phenolic compounds as immune modulators. For example, conjugates of similar structures have been shown to activate immune responses more effectively than their individual components. This property can be harnessed for developing new immunotherapeutics aimed at enhancing anti-tumor immunity .

Material Science Applications

Nanotechnology

In nanotechnology, compounds like Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- are being investigated for their role in creating stabilized nanobubbles for diagnostic applications. These nanobubbles can encapsulate drugs or imaging agents, enhancing their delivery to target sites within the body .

Data Summary and Case Studies

Wirkmechanismus

The mechanism by which Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The purine derivative can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key structural analogs differ in substitutions at the purine’s 2-, 6-, and 9-positions, as well as the nature of the aromatic/alkyl groups attached.

Key Observations :

- Position 6: Dimethylamino substitution (target compound) provides electron-donating effects and solubility advantages over chloro or amine groups .

- Position 9: The phenolic methyl group offers a site for conjugation or interaction with biological targets, contrasting with alkyl or benzyl groups that prioritize lipophilicity .

- Position 2: Chloro substituents (e.g., in ) enhance ring stability but reduce nucleophilicity compared to unsubstituted or dimethylamino variants .

Physicochemical Properties

- Solubility: The phenolic group in the target compound increases aqueous solubility compared to lipophilic analogs like 9-phenyl or N-benzyl derivatives .

- Stability: Dimethylamino groups resist hydrolysis better than primary amines (e.g., in OPP), enhancing shelf-life .

- Reactivity: The phenol moiety allows for etherification or esterification, unlike inert groups such as trifluoromethyl .

Biologische Aktivität

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, known by its CAS number 115204-52-9, is a complex organic compound that combines a phenolic structure with a purine derivative. This unique combination allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H15N5O

- Molar Mass : 269.3018 g/mol

The compound features a phenolic hydroxyl group and a dimethylaminomethyl group linked to a purine structure, which contributes to its biological interactions.

The biological activity of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is primarily attributed to its ability to interact with various biological macromolecules. The purine moiety can engage with nucleic acids, potentially influencing DNA replication and transcription processes. Meanwhile, the phenolic hydroxyl group can form hydrogen bonds with proteins, which may inhibit enzymatic activities or modulate receptor functions .

Antiviral and Anticancer Properties

Research indicates that this compound may possess antiviral and anticancer properties. The interaction of the purine derivative with nucleic acids suggests potential mechanisms for inhibiting viral replication or cancer cell proliferation. Studies have shown that derivatives of purine can interfere with cell signaling pathways critical for tumor growth .

Enzyme Modulation

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has been shown to modulate the activity of specific enzymes and receptors. Its ability to form hydrogen bonds allows it to effectively engage with target proteins, leading to either inhibition or activation of biochemical pathways. This property is crucial for its pharmacological potential and therapeutic applications .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various phenolic compounds, including those similar to Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Antifungal Activity : In vitro tests demonstrated that related compounds exhibited antifungal properties against Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values ranged significantly, highlighting the effectiveness of phenolic structures in combating fungal infections .

- Mechanistic Studies : Research involving the synthesis of fluorescent probes based on purine derivatives has provided insights into the interaction mechanisms at play. These studies demonstrate how structural modifications can enhance selectivity and potency against specific biological targets .

Comparative Analysis

To better understand the uniqueness of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenol | Simple aromatic compound | Lacks purine moiety |

| Dimethylaminomethylphenol | Contains dimethylamino group | No purine structure |

| Purine Derivatives | Base structure of nucleic acids | Lacks phenolic hydroxyl group |

| Phenol Derivatives | Multiple functional groups | Varies in biological activity |

The dual functionality as both a phenol and a purine derivative may confer distinct biological activities not observed in simpler compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the purine C6 position. For example, substituted phenylboronic acids react with 6-chloropurine intermediates under palladium catalysis (e.g., Pd(Ph₃)₄) in toluene with K₂CO₃ as a base, followed by reflux and purification via column chromatography (EtOAc/hexane gradients) . Modifications at the phenol moiety can be achieved through alkylation or protection/deprotection strategies, leveraging orthogonal protecting groups to avoid side reactions.

Basic: How can researchers validate the structural integrity of synthesized analogs using spectroscopic techniques?

Methodological Answer:

NMR Analysis:

- ¹H/¹³C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to confirm regioselectivity of substitutions. For example, the dimethylamino group at purine C6 shows distinct splitting patterns in aromatic regions .

- 19F NMR: Useful for fluorinated analogs (e.g., 18F-labeled derivatives), as demonstrated in studies tracking fluorination efficiency .

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas, particularly for novel derivatives lacking literature precedents .

Advanced: How can crystallographic data resolve ambiguities in regiochemical assignments for purine derivatives?

Methodological Answer:

X-ray crystallography using programs like SHELXL is critical for unambiguous structural determination. For example:

- Data Collection: High-resolution (<1.0 Å) datasets reduce refinement errors.

- Refinement Strategies:

- Contradiction Handling: If NMR and crystallographic data conflict (e.g., tautomeric forms), prioritize crystallographic evidence but re-examine NMR conditions (solvent, temperature) .

Advanced: What experimental designs mitigate competing side reactions during purine functionalization?

Methodological Answer:

Protection of Reactive Sites:

- Use tetrahydropyran (THP) to protect the purine N9 position during cross-coupling, preventing undesired alkylation .

Catalytic System Optimization:

- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(Ph₃)₄) to minimize homocoupling of boronic acids.

- Add ligands (e.g., SPhos) to enhance selectivity for sterically hindered substrates .

Reaction Monitoring:

- Employ TLC or LCMS to detect intermediates and terminate reactions before decomposition .

Advanced: How can researchers analyze structure-activity relationships (SAR) for purine-phenol hybrids in receptor binding studies?

Methodological Answer:

Analog Library Design:

- Systematically vary substituents at the phenol (e.g., electron-withdrawing groups) and purine (e.g., dimethylamino vs. methoxy) to assess steric/electronic effects .

Biological Assays:

- Use HEK cell lines transfected with target receptors (e.g., adenosine receptors) to measure cAMP/IP1 accumulation.

- Compare IC₅₀ values of analogs against reference antagonists (e.g., MRS5698) .

Computational Modeling:

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes, focusing on hydrogen bonds between the phenol hydroxyl and receptor residues .

Basic: What purification techniques are optimal for isolating polar derivatives of this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) for moderate-polarity derivatives.

- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities, especially for charged or zwitterionic species .

- Recrystallization: Ethanol/water mixtures are effective for high-purity crystalline products, as seen in purine-based API syntheses .

Advanced: How do solvent and temperature effects influence the tautomeric equilibrium of the purine core?

Methodological Answer:

Variable-Temperature NMR:

- Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to identify tautomers (e.g., N7 vs. N9 protonation).

- For example, dimethylamino groups stabilize specific tautomers via intramolecular H-bonding .

DFT Calculations:

- Compare Gibbs free energies of tautomers using Gaussian at the B3LYP/6-31G* level to predict dominant forms .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:

Process Chemistry Optimization:

- Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for scalability.

- Use continuous flow reactors to enhance heat/mass transfer during cross-coupling .

Catalyst Recycling:

- Immobilize Pd on magnetic nanoparticles to reduce metal leaching and enable reuse .

Byproduct Analysis:

- Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.